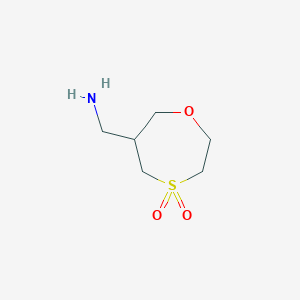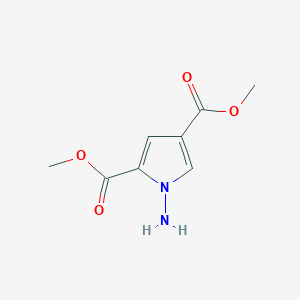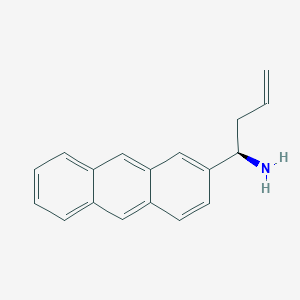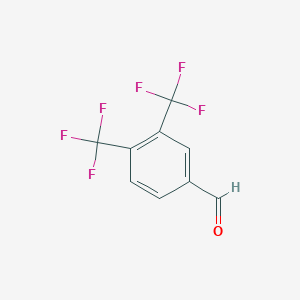
3,5-Dihydroxypicolinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxypicolinic acid is a derivative of picolinic acid, belonging to the pyridine family It is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxypicolinic acid typically involves the hydroxylation of picolinic acid derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of 3,5-dihydroxypicolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dihydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming picolinic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Picolinic acid.
Substitution: Various substituted picolinic acid derivatives.
Aplicaciones Científicas De Investigación
3,5-Dihydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Studied for its role in microbial metabolism and potential antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of 3,5-dihydroxypicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and affecting their biological availability. In microbial metabolism, it is decarboxylated by specific enzymes to form other bioactive compounds .
Comparación Con Compuestos Similares
Picolinic Acid: A precursor to 3,5-dihydroxypicolinic acid, with a single carboxyl group at the 2-position.
3,6-Dihydroxypicolinic Acid: Another hydroxylated derivative with hydroxyl groups at the 3rd and 6th positions.
2,5-Dihydroxypyridine: A product of the decarboxylation of 3,6-dihydroxypicolinic acid.
Uniqueness: 3,5-Dihydroxypicolinic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity compared to other picolinic acid derivatives. Its ability to form stable complexes with metal ions and its role in microbial metabolism highlight its significance in various scientific domains.
Propiedades
Fórmula molecular |
C6H5NO4 |
|---|---|
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
3,5-dihydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO4/c8-3-1-4(9)5(6(10)11)7-2-3/h1-2,8-9H,(H,10,11) |
Clave InChI |
DGFRRFIDAHLFLI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)

![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)



![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)

![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)


